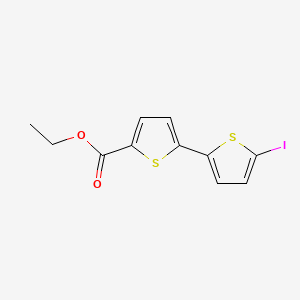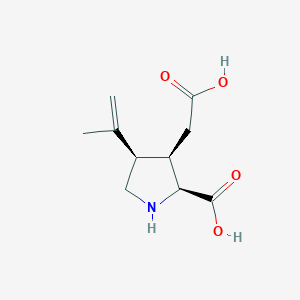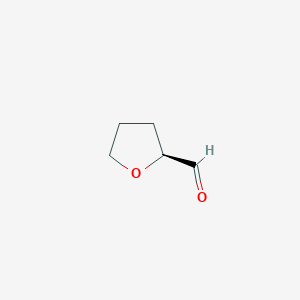
(2S)-tetrahydrofuran-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tetrahydrofuran-2-carbaldehyde is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring with an aldehyde group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
(S)-Tetrahydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of (S)-tetrahydrofuran-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the ring-opening of (S)-tetrahydrofuran-2-carboxylic acid followed by reduction to form the aldehyde. This process can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, (S)-Tetrahydrofuran-2-carbaldehyde can be produced through catalytic processes involving the selective oxidation of tetrahydrofuran derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are often employed to achieve high yields and selectivity.
化学反应分析
Types of Reactions
(S)-Tetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (S)-tetrahydrofuran-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to (S)-tetrahydrofuran-2-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. For example, reaction with Grignard reagents can form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: (S)-Tetrahydrofuran-2-carboxylic acid
Reduction: (S)-Tetrahydrofuran-2-methanol
Substitution: Secondary alcohols, various substituted tetrahydrofuran derivatives
科学研究应用
(S)-Tetrahydrofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active compounds.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly those targeting neurological and metabolic disorders.
Industry: (S)-Tetrahydrofuran-2-carbaldehyde is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of (S)-Tetrahydrofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways. Additionally, the aldehyde group can form covalent bonds with amino acids, affecting protein structure and function.
相似化合物的比较
(S)-Tetrahydrofuran-2-carbaldehyde can be compared with other similar compounds such as:
®-Tetrahydrofuran-2-carbaldehyde: The enantiomer of (S)-Tetrahydrofuran-2-carbaldehyde, which may exhibit different biological activities and reactivity.
Tetrahydrofuran-2-carboxylic acid: The oxidized form of (S)-Tetrahydrofuran-2-carbaldehyde, used in different synthetic applications.
Tetrahydrofuran-2-methanol: The reduced form of (S)-Tetrahydrofuran-2-carbaldehyde, which can be further functionalized for various applications.
The uniqueness of (S)-Tetrahydrofuran-2-carbaldehyde lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
属性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC 名称 |
(2S)-oxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2/t5-/m0/s1 |
InChI 键 |
BBNYLDSWVXSNOQ-YFKPBYRVSA-N |
手性 SMILES |
C1C[C@H](OC1)C=O |
规范 SMILES |
C1CC(OC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



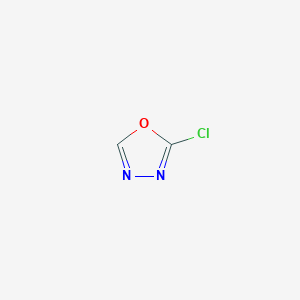


![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)

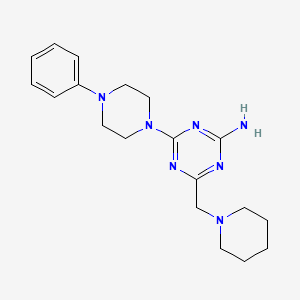
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
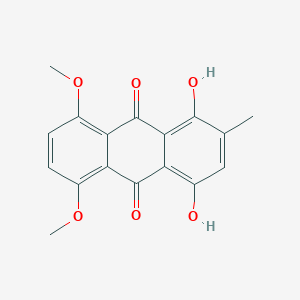
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
